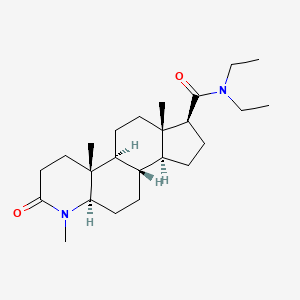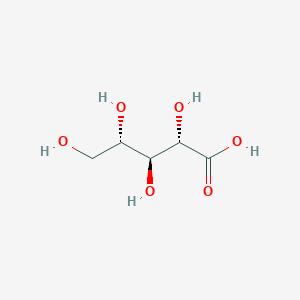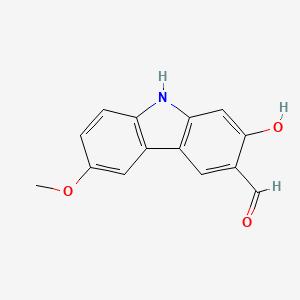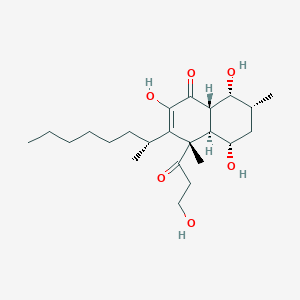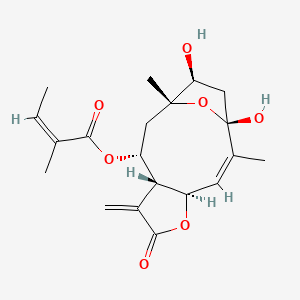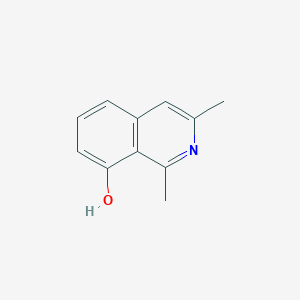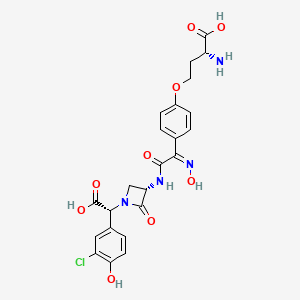
Chlorocardicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocardicin is a monocyclic β-lactam antibiotic produced by a species of Streptomyces . It is structurally related to nocardicin A but differs by having a meta-chloro substituent on the para-hydroxyphenylglycine unit . This compound exhibits moderate in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa .
Méthodes De Préparation
Chlorocardicin is produced by fermentation using a Streptomyces species. The fermentation medium typically includes starch, sucrose, dextrose, corn steep liquor, HY-SOY, potassium phosphate, sodium chloride, calcium carbonate, and a mineral solution . The pH of the medium is maintained at 7.0. After fermentation, the compound is extracted and purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Chlorocardicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: This compound can undergo substitution reactions, particularly involving its chloro and hydroxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chlorocardicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of β-lactam antibiotics.
Biology: this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It has potential therapeutic applications due to its activity against Gram-negative bacteria.
Industry: This compound can be used in the development of new antimicrobial agents and in the study of fermentation processes
Mécanisme D'action
Chlorocardicin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It targets the penicillin-binding proteins, which are essential for the cross-linking of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes cell lysis and death .
Comparaison Avec Des Composés Similaires
Chlorocardicin is structurally and functionally similar to nocardicin A. Both are monocyclic β-lactam antibiotics produced by Streptomyces species and exhibit activity against Gram-negative bacteria . this compound has a unique meta-chloro substituent on the para-hydroxyphenylglycine unit, which differentiates it from nocardicin A . This structural difference may contribute to variations in their biological activity and spectrum of antibacterial activity.
Similar compounds include:
Nocardicin A: Another monocyclic β-lactam antibiotic with a similar structure but without the chloro substituent.
Penicillin: A well-known β-lactam antibiotic with a different core structure but similar mechanism of action.
Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.
Propriétés
Formule moléculaire |
C23H23ClN4O9 |
|---|---|
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18-/t15-,16+,19-/m1/s1 |
Clé InChI |
UMDAIHWMUXNVSB-GUZYLKIGSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |
SMILES canonique |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
Synonymes |
chlorocardicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


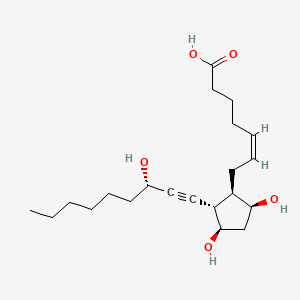
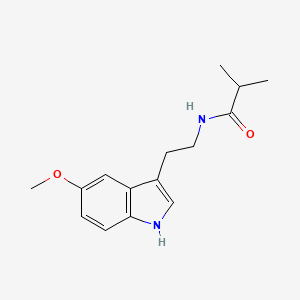
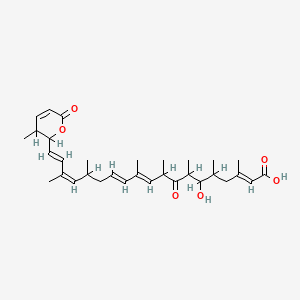
![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)
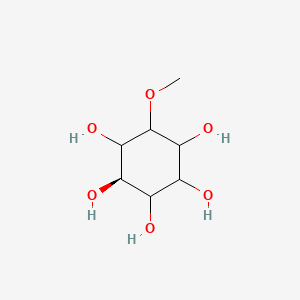
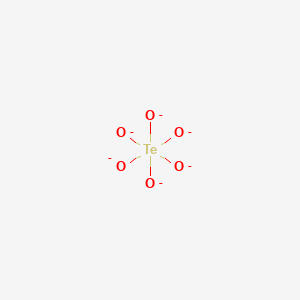
![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)
